Enhanced Polarity and Hydrogen-Bonding Capacity Differentiates from Monoamine Reuptake Inhibitor Scaffolds
The target compound possesses a significantly higher hydrogen bond donor (HBD) count of 3 compared to 1 for the related monoamine reuptake inhibitor analog N-ethyl-1-(3-ethylphenyl)pyrrolidin-3-amine [1]. This difference arises from the presence of the primary aromatic amine (4-NH2) and the primary amine on the pyrrolidine ring. The increased HBD count directly translates to greater aqueous solubility and stronger potential for intermolecular interactions [2].
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 3 |
| Comparator Or Baseline | N-ethyl-1-(3-ethylphenyl)pyrrolidin-3-amine: 1 |
| Quantified Difference | +2 (200% increase) |
| Conditions | Computed property based on molecular structure; target compound data inferred from analog N-(3-ethylphenyl)pyrrolidin-3-amine (C12H18N2) and the presence of an additional primary amine group. |
Why This Matters
A higher HBD count can improve aqueous solubility and influence crystallization behavior, which is critical for purification, formulation, and achieving reproducible assay conditions.
- [1] N-ethyl-1-(3-ethylphenyl)pyrrolidin-3-amine, PubChem Compound Summary for CID 43315431, Computed Properties. View Source
- [2] Lipinski, C. A., et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46 (1-3), 3-26. (Context for importance of HBD/HBA). View Source
